3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine - 893643-36-2

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Catalog Number: EVT-3301260
CAS Number: 893643-36-2
Molecular Formula: C9H6FN5S
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:* N-alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives. [ [] ]* N-arylation: The amine group can also react with aryl halides, often in the presence of a catalyst, to form N-arylated derivatives.* Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. * Sulfonylation: The amine group can react with sulfonyl chlorides to yield sulfonamides.

Mechanism of Action
    • Studies have identified potent cytotoxic activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. [ [] ]
    • A specific derivative, 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, exhibited selective inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory and anticancer drugs. [ [] ]
    • Mono- and bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) derivatives demonstrated promising dual EGFR and CDK-2 inhibitory activities, inducing apoptosis in breast cancer cells. [ [] ]
  • Antimicrobial Agents:

    • Several derivatives exhibited a broad spectrum of activity against bacterial and fungal strains, including those resistant to conventional drugs. [ [], [] ]
    • Compounds like (1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl) (o-tolyamino)methylazetidin-2-one demonstrated potent antibacterial and antifungal activities. [ [] ]
Applications
  • Plant growth promoters: Some derivatives showed significant growth-promoting effects on plant roots, suggesting potential agricultural applications. [ [] ]

3-(2-Fluorophenyl)-N-(4-Fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine

Compound Description: This compound is identified as "BC" in the research paper and was designed as a potential anticancer agent []. In silico studies indicated its potential to inhibit ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines by up to 70% []. The compound also demonstrated promising drug-likeness characteristics and good gastrointestinal absorption in the computational analysis [].

Relevance: This compound shares the core structure of a 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with the main compound. The key structural difference is the presence of a 4-fluorophenyl group substituted on the amine at the 6-position, expanding the core into a thiadiazine ring system []. This modification likely influences the molecule's interactions with biological targets, contributing to its anticancer potential.

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This derivative was investigated alongside its adamantyl analogue to understand the impact of substituents on intermolecular interactions and biological activity, specifically cyclooxygenase (COX) inhibition []. Crystallographic and computational studies revealed the presence of various intermolecular interactions, including π-stacking, hydrogen bonds, and halogen bonds []. In vitro assays indicated its selectivity towards COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent [].

Relevance: This compound shares the core triazolothiadiazole structure with the main compound, 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3 and 6 positions. This compound features a phenyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position, compared to the 2-fluorophenyl and amine groups in the main compound. This comparison highlights the impact of substituent variations on intermolecular interactions and potential biological activities.

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: Investigated for its intermolecular interactions and COX inhibitory activity alongside its phenyl analogue [], this derivative showed a distinct profile of intermolecular interactions, including C–H···N, C–H···π, C–H···Cl hydrogen bonds, C–S···π chalcogen bonds, and unconventional F···C/N contacts []. Similar to its phenyl analogue, this compound also exhibited selectivity for COX-2 inhibition in vitro, suggesting potential anti-inflammatory properties [].

Relevance: Belonging to the same series as the previously described compound, this molecule shares the core triazolothiadiazole scaffold with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key distinction lies in the presence of an adamantyl group at the 3-position instead of a phenyl group, while retaining the 2-chloro-6-fluorophenyl substituent at the 6-position. This modification from a planar phenyl to a bulky, three-dimensional adamantyl group significantly influences the crystal packing and intermolecular interactions, potentially impacting its pharmacological profile.

6-(1-Adamantyl)-3-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, characterized by X-ray crystallography, revealed key structural features, including the planar nature of the triazolothiadiazole system and the dihedral angle between the fluorophenyl and the core heterocyclic rings []. Although specific biological activity wasn't reported, its structural similarity to other bioactive derivatives suggests potential pharmacological relevance.

Relevance: This compound exhibits a high degree of structural similarity to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The primary difference lies in the substitution at the 6-position, where an adamantyl group replaces the amine group. This modification highlights the possibility of modulating the compound's properties through variations at the 6-position.

3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: Characterized by synchrotron X-ray powder diffraction, this compound demonstrates isostructural characteristics with its chlorophenyl analogue []. This structural similarity suggests potential similarities in their physicochemical properties and paves the way for exploring structure-activity relationships.

Relevance: This compound shares the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The variations lie in the substituents at the 3 and 6 positions. This compound features a 1-(2-fluoro-4-biphenyl)ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position, highlighting the diversity possible within this class of compounds.

3-[1-(2-Fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This compound, structurally elucidated using synchrotron X-ray powder diffraction, is isostructural with its fluorophenyl counterpart [], suggesting potential similarities in their physicochemical properties. This structural information is valuable for understanding structure-activity relationships.

Relevance: This compound shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole motif with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3 and 6 positions. Notably, it bears a 1-(2-fluoro-4-biphenyl)ethyl group at the 3-position and a 4-chlorophenyl group at the 6-position, offering insights into the impact of halogen substitutions on the molecule's properties.

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: Synthesized as part of a series of triazolothiadiazoles with potential cytotoxic activity, this compound's structure was characterized by X-ray powder diffraction and density functional theory calculations []. This combined experimental and theoretical approach provided comprehensive structural insights, aiding in the understanding of its properties and potential applications.

Relevance: This compound shares the core structure of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. It exhibits structural variations at both the 3 and 6 positions, featuring a 3-[1-[4-(2-Methylpropyl)phenyl]ethyl] group and a 4-fluorophenyl group, respectively.

3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound was studied as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK) []. Its crystal structure provided crucial information for generating a three-dimensional pharmacophore model used in in silico database screening for novel MAPK inhibitors [].

Relevance: This compound and 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine both share the 3-(2-Fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core structure []. The key structural difference is the substituent at the 6-position, where a phenoxymethyl group replaces the amine group. This modification highlights how subtle changes in substituents can alter a molecule's biological target and potential therapeutic applications.

6-(Adamantan-1-yl)-3-(3-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a high degree of symmetry, with the adamantyl group bisected by a crystallographic mirror plane []. The presence of π–π interactions and weak C—H⋯F interactions contributing to crystal packing is also highlighted [].

Relevance: This compound belongs to the same structural class as 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the triazolothiadiazole core []. It showcases a 3-fluorophenyl group at the 3-position and an adamantyl group at the 6-position, contrasting with the 2-fluorophenyl and amine groups of the main compound. This comparison emphasizes the structural diversity possible within this class of compounds and its potential impact on their properties.

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's crystal structure, determined by X-ray diffraction, provided detailed insights into its molecular conformation, bond lengths, and angles [, ]. The thiadiazine ring adopts a twist-boat conformation, and the crystal packing is stabilized by C—H⋯N hydrogen bonds and π–π interactions [].

Relevance: This compound shares the core triazolothiadiazine ring system with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine [, ]. The structural variations are observed in the substituents at the 3- and 6-positions. This compound features an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position. In contrast, the main compound has a 2-fluorophenyl group at the 3-position and an amine group at the 6-position.

6-(4-Fluorophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: Synthesized from propanoic acid and thiocarbohydrazide, this compound's structure was confirmed by X-ray crystallography, with a focus on the bond lengths and angles within the triazole ring [, ].

Relevance: This compound is structurally analogous to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the core triazolothiadiazine scaffold [, ]. Key differences are observed in the substituents at the 3 and 6 positions, where it features a methyl group at the 3-position and a 4-fluorophenyl group at the 6-position.

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound's structure was determined through X-ray crystallography, revealing a nearly planar triazolothiadiazole system and the dihedral angles between the heterocyclic ring and the substituted phenyl and pyrazole rings []. Crystal packing analysis highlighted intermolecular interactions, including N—H⋯N and C—H⋯N hydrogen bonds, as well as weak π–π stacking interactions [].

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

Compound Description: Single-crystal X-ray diffraction studies revealed the planar nature of the triazolothiadiazole ring system and the dihedral angles it forms with the furan and pyridine rings in this compound []. The crystal packing analysis highlighted intermolecular interactions such as C—H⋯O hydrogen bonds, π–π stacking, and non-bonded S⋯N and C—H⋯π interactions [].

Relevance: This compound belongs to the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, similar to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key structural distinctions are the ethyl 5-(2,6-dimethylnicotinate) substituent at the 3-position and a furan-2-yl group at the 6-position, contrasting with the 2-fluorophenyl and amine groups of the main compound. This comparison emphasizes the structural diversity within this class, suggesting potential for tailoring properties through specific substitutions.

3-(2-Furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

Compound Description: These compounds, where 'aryl' represents various aromatic substituents, were synthesized and characterized using spectroscopic techniques and elemental analysis []. Biological evaluation revealed significant growth-promoting effects on mung bean radicles for a majority of the synthesized derivatives [].

Relevance: This series of compounds shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key difference lies in the substituents at the 3 and 6 positions. This series features a 2-furanyl group at the 3-position and various aryl substituents at the 6-position, highlighting the potential for modulating biological activity through modifications at these positions.

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: X-ray crystallography revealed the distorted envelope conformation of the thiadiazine ring and the dihedral angles between the triazole ring and the phenyl and fluorobenzene rings []. The crystal packing analysis highlighted the role of C—H⋯N and C—H⋯F interactions in forming chains along the crystallographic b-axis, as well as the presence of C—H⋯π and π–π interactions [].

Relevance: This compound shares the core triazolothiadiazine ring system with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3- and 6-positions. This compound has a phenyl group at the 3-position and a 4-fluorophenyl group at the 6-position, in contrast to the 2-fluorophenyl and amine groups in the main compound.

Properties

CAS Number

893643-36-2

Product Name

3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

IUPAC Name

3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Molecular Formula

C9H6FN5S

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C9H6FN5S/c10-6-4-2-1-3-5(6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14)

InChI Key

CUPBWHCZYYOFLX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.